molecular formula C15H14O2S B3055421 2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-2,2-dimethyl- CAS No. 646450-98-8

2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-2,2-dimethyl-

Cat. No. B3055421
CAS RN: 646450-98-8
M. Wt: 258.3 g/mol
InChI Key: GSGIFMNYUZLTAS-UHFFFAOYSA-N
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Description

“2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-2,2-dimethyl-” is a chemical compound with the linear formula C13H10OS . It is a fully synthetic version of the natural product β-lapachone, which has been isolated from the lapacho tree (Tabebuia impetiginosa or Tabebuia avellanedae) and has demonstrated promising anticancer activity .

Scientific Research Applications

  • Stability and Monomer Formation : The compound exhibits kinetic stability in monomeric forms, especially in derivatives such as 2-alkyl-5,6-dihydro-3-thioacetyl-2H-naphtho[1,2-b]thiopyrans. This stability, influenced by steric factors, is crucial for its potential applications in chemical synthesis and materials science (Moriyama et al., 1993).

  • Chemical Reactions and Derivatives : Studies have shown the successful synthesis of various derivatives and their reactions. For instance, hydrolysis and reduction reactions of certain dihalogenthiochromans and dibromodihydronaphthothiopyrans have been explored, yielding compounds like 2-hydroxymethylnaphtho[2,1-b]thiophen, which could have potential applications in organic synthesis and drug development (Cotterill et al., 1972).

  • Synthetic Methods and Cycloadducts : The compound can be involved in thermal and Lewis acid-promoted Hetero Diels–Alder reactions with various dienophiles, leading to the formation of cycloadducts. Such reactions are fundamental in organic chemistry for creating complex molecular structures (MoriyamaSatoshi et al., 1994).

  • Synthesis of Novel Compounds : The structure of 2H-Naphtho[1,2-b]thiopyran-5,6-dione has been utilized in the synthesis of novel compounds like naphtho[2,1-b]thiophenes and dithiins, which could have applications in various fields including pharmaceuticals and materials science (KobayashiKeiji & MutaiKiyoshi, 1977).

  • Metabolite Identification in Pharmaceuticals : In pharmaceutical research, derivatives of this compound have been identified as metabolites in various drugs, indicating its importance in drug metabolism studies (Savage et al., 2008).

  • Applications in Biochemistry and Microbiology : Research has also explored its use in studying biochemical pathways and microbial processes. For instance, its derivatives have been involved in studies related to lipid peroxidation and cytochrome P-450-catalyzed reactions, which are significant in understanding cellular mechanisms (Dubin et al., 1990).

Mechanism of Action

The compound has been studied for its anti-inflammatory and anti-arthritic activities . The effects of the compound can be attributed in part to immunomodulation with reduction of pro-inflammatory cytokines and nitric oxide .

properties

IUPAC Name

2,2-dimethyl-3,4-dihydrobenzo[h]thiochromene-5,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2S/c1-15(2)8-7-11-13(17)12(16)9-5-3-4-6-10(9)14(11)18-15/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGIFMNYUZLTAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(S1)C3=CC=CC=C3C(=O)C2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432619
Record name 2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-2,2-dimethyl-

CAS RN

646450-98-8
Record name 2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-2,2-dimethyl-
Reactant of Route 2
2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-2,2-dimethyl-
Reactant of Route 3
2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-2,2-dimethyl-
Reactant of Route 4
2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-2,2-dimethyl-
Reactant of Route 5
2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-2,2-dimethyl-
Reactant of Route 6
2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-2,2-dimethyl-

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